molecular formula C13H16ClN3 B3024085 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetonitrile CAS No. 64661-39-8

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetonitrile

Cat. No. B3024085
CAS RN: 64661-39-8
M. Wt: 249.74 g/mol
InChI Key: DWQGUJWNMXTEOA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile (2-CMPN) is an organic compound belonging to the class of nitriles. It is a colorless solid that can be found in various forms, such as powders, crystals, and solutions. It has been used in a variety of scientific research applications, including in the synthesis of other compounds and as a tool in biochemical and physiological studies.

Scientific Research Applications

Environmental Impact and Toxicology

  • Research on chlorophenols and their environmental impact highlights their moderate to high persistence in natural settings, depending on microbial activity and environmental conditions. Their toxicity to aquatic life and potential to cause oxidative stress in organisms emphasizes the need for careful monitoring and control of such compounds in the environment (Krijgsheld & Gen, 1986); (Ge et al., 2017).

Molecular Binding and Drug Development

  • Compounds like Hoechst 33258, which are structurally detailed with the inclusion of a piperazine group similar to the query compound, are known for their strong binding to the minor groove of double-stranded B-DNA, highlighting the potential for such molecules to serve as models for drug development and molecular biology research (Issar & Kakkar, 2013).

Computational Chemistry and Drug Design

  • Computational studies on acylphloroglucinols, which share a complexity in structural design and chemical behavior with the query compound, offer insights into their conformational preferences, molecular properties, and the role of intramolecular hydrogen bonding. Such research underlines the significance of computational chemistry in understanding the molecular basis of biological activities and drug design potential (Mammino, 2019).

Herbicide Research and Environmental Safety

  • Studies on the environmental behavior, degradation, and toxicological impact of herbicides like 2,4-D, closely related to chlorophenols, inform about the challenges and considerations in using chemical agents for agricultural purposes. They underscore the importance of developing safe, efficient, and environmentally friendly herbicidal solutions (Islam et al., 2017).

properties

IUPAC Name

2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQGUJWNMXTEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217752
Record name α-(4-Chlorophenyl)-4-methyl-1-piperazineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetonitrile

CAS RN

64661-39-8
Record name α-(4-Chlorophenyl)-4-methyl-1-piperazineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64661-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(4-Chlorophenyl)-4-methyl-1-piperazineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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